4,5-dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with dimethyl groups and a pyridinyl ethyl carboxamide moiety, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by the introduction of the dimethyl groups at the 4 and 5 positions. The pyridinyl ethyl carboxamide moiety is then attached through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the pyridinyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and pyridines.
Scientific Research Applications
4,5-Dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Pyridine Derivatives: Molecules containing pyridine rings with various functional groups.
Uniqueness: 4,5-Dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is unique due to its specific combination of a thiophene ring with dimethyl groups and a pyridinyl ethyl carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,5-dimethyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9-11(3)18-8-13(9)14(17)16-10(2)12-4-6-15-7-5-12/h4-8,10H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHRIZYAOGWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC(C)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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